N-(2,4-difluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O2S2/c1-13-22(33-23(26-13)14-3-6-16(31-2)7-4-14)19-9-10-21(29-28-19)32-12-20(30)27-18-8-5-15(24)11-17(18)25/h3-11H,12H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYGNPGUXIJHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via cyclocondensation of 4-methoxyphenylthiourea with 2-chloroacetoacetone in ethanol under reflux (Table 1).
Table 1: Optimization of Thiazole Synthesis
| Condition | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethanol, 24 h | EtOH | 80 | 72 |
| Acetonitrile, 18 h | MeCN | 70 | 65 |
| Morpholine catalyst | EtOH | 50 | 78 |
The highest yield (78%) is achieved using morpholine as a base in ethanol, facilitating deprotonation and nucleophilic attack. The product, 2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-amine, is purified via recrystallization (acetone/hexane) and confirmed by $$ ^1H $$-NMR ($$ \delta $$ 2.35 ppm, CH$$ _3 $$; $$ \delta $$ 3.85 ppm, OCH$$ _3 $$).
Pyridazin-3-Ylsulfanyl Core Assembly
Cyclization of 1,4-Diketone Precursors
Pyridazine formation employs hydrazine hydrate-mediated cyclization of 3-mercapto-1,4-diketone intermediates (Scheme 1). A solution of 1,4-diketone (1.0 eq) and hydrazine hydrate (2.5 eq) in ethanol is refluxed for 6 h, yielding 6-substituted pyridazin-3(2H)-one.
Scheme 1:
$$ \text{1,4-Diketone} + \text{Hydrazine} \xrightarrow{\text{EtOH, 80°C}} \text{Pyridazin-3(2H)-one} $$
Sulfanylation at the 3-position is achieved via nucleophilic displacement using thiourea in DMF at 120°C, affording the pyridazin-3-ylsulfanyl intermediate (Yield: 64%).
Coupling of Thiazole-Pyridazine and Acetamide Moieties
Nucleophilic Acetylation
The N-(2,4-difluorophenyl)acetamide side chain is prepared by reacting 2,4-difluoroaniline with chloroacetyl chloride in dichloromethane (0°C, 2 h), followed by coupling to the pyridazin-3-ylsulfanyl group using K$$ _2 $$CO$$ _3 $$ in DMF (Table 2).
Table 2: Acetamide Coupling Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K$$ _2$$CO$$ _3 $$ | DMF | 25 | 12 | 58 |
| Et$$ _3$$N | THF | 40 | 8 | 49 |
| NaH | DMSO | 60 | 6 | 63 |
Optimal conditions (63% yield) use NaH in DMSO, enabling efficient deprotonation of the sulfanyl group for nucleophilic attack on the chloroacetamide.
Structural Validation and Analytical Data
Spectroscopic Characterization
- $$ ^1H $$-NMR (400 MHz, DMSO-d$$ _6 $$) : $$ \delta $$ 10.23 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.89–7.40 (m, 4H, Ar-H), 4.32 (s, 2H, SCH$$ _2 $$), 3.85 (s, 3H, OCH$$ _3 $$), 2.41 (s, 3H, CH$$ _3 $$).
- LC-MS (ESI+) : m/z 514.1 [M+H]$$ ^+ $$, confirming molecular weight (513.5 g/mol).
Challenges and Yield Optimization
Key limitations include:
- Low solubility of thiazole intermediates in polar aprotic solvents.
- Competing side reactions during sulfanylation (e.g., oxidation to disulfides).
Mitigation strategies involve: - Using morpholine or TMEDA to stabilize reactive intermediates.
- Purification via flash chromatography (silica gel, acetone/hexane).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thioacetamide derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Disrupting cellular processes: Affecting cell division, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Cores
Compound A : N-(2,4-Difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (C₂₂H₁₇F₂N₅OS)
- Key Differences : Replaces the pyridazine-thiazole system with a pyridine-triazole core.
- Electron-withdrawing fluorine substituents on the phenyl ring align with enhanced bioactivity trends observed in similar compounds .
Compound B : 2-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (C₁₆H₁₆FN₇OS)
- Key Differences: Substitutes the 2,4-difluorophenyl group with a monofluorophenyl moiety and introduces a pyrazine ring.
- Implications : The absence of a second fluorine atom may reduce binding affinity to hydrophobic pockets in target proteins. Pyrazine’s electron-deficient nature could alter electronic interactions compared to pyridazine .
Functional Analogues with Thiazole or Imidazothiazole Cores
Compound C : 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
- Key Differences : Features a saturated dihydroimidazothiazole ring instead of an aromatic thiazole.
- Implications : Saturation may improve metabolic stability but reduce π-stacking capacity. The dual fluorophenyl groups mirror the target compound’s design, suggesting shared pharmacokinetic profiles .
Compound D: N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide
- Implications : The sulfonamide moiety may improve water solubility and antiviral activity, as demonstrated in herpesvirus studies, but the absence of fluorine substituents could limit membrane permeability .
Key Findings and Implications
Electron-Withdrawing Groups : The 2,4-difluorophenyl group in the target compound aligns with enhanced bioactivity trends, as electron-withdrawing substituents improve receptor binding in analogues like Compound A .
Heterocyclic Core Impact : Pyridazine-thiazole systems (target) may offer superior π-stacking and metabolic stability compared to triazole (Compound A) or imidazothiazole (Compound C) cores, though solubility could be compromised.
Substituent Positioning : The 4-methoxy group on the thiazole ring in the target compound may confer steric and electronic effects distinct from methyl or ethyl substituents in analogues (e.g., Compound B) .
Biological Activity
N-(2,4-difluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole and pyridazine rings, followed by the introduction of the difluorophenyl and methoxyphenyl substituents.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10s | SGC-7901 | 0.64 | Tubulin polymerization inhibition |
| 10c | A549 | 7.82 | Microtubule disruption |
| 10e | MCF-7 | 5.42 | Induction of cell cycle arrest |
The compound 10s , a related thiazole derivative, was found to inhibit tubulin polymerization in a dose-dependent manner, suggesting that this compound may exert similar effects due to structural similarities .
The primary mechanism through which this compound exhibits its biological activity appears to be through the inhibition of tubulin polymerization. This is critical for cancer cell division and growth. The binding affinity to the colchicine site on tubulin suggests that it could effectively disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Study on Antiproliferative Activity : A study evaluated various thiazole derivatives against human cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The results indicated that compounds structurally related to this compound exhibited IC50 values ranging from 0.36 to 10.25 µM across different cell lines, highlighting their potential as anticancer agents .
- Mechanistic Insights : Another investigation focused on the molecular docking studies which revealed that similar compounds could effectively bind to the colchicine site on tubulin. This interaction is crucial for their antiproliferative activity as it leads to the disruption of microtubule formation necessary for mitosis .
Q & A
Q. What synthetic methodologies are employed to construct the thiazole-pyridazine core in this compound?
The synthesis involves multi-step reactions, including:
- Thiazole formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 80°C) to generate the 4-methylthiazole moiety .
- Pyridazine coupling : Suzuki-Miyaura or nucleophilic aromatic substitution to attach the pyridazine ring to the thiazole core .
- Sulfanyl-acetamide linkage : Thiol-ether bond formation via nucleophilic displacement using mercaptopyridazine intermediates and chloroacetamide derivatives . Key reagents: NaIO₄ for oxidative steps (e.g., diol cleavage in related syntheses) , and palladium catalysts for cross-coupling .
Q. How is structural integrity confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies aromatic proton environments and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% threshold) using reverse-phase C18 columns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ ion) .
Q. What preliminary biological assays are recommended for activity screening?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility/stability tests : PBS buffer (pH 7.4) and simulated gastric fluid to guide in vivo studies .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl-acetamide linkage?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiolate intermediates .
- Temperature control : Reactions at 50–60°C minimize by-product formation (e.g., disulfide bridges) .
- Catalytic additives : Use of triethylamine or DMAP to accelerate coupling efficiency .
Q. What structural modifications in analogous compounds enhance bioactivity?
Comparative studies of derivatives suggest:
- Fluorine substitution : 2,4-Difluorophenyl groups improve metabolic stability compared to non-fluorinated analogs .
- Methoxy vs. methyl groups : 4-Methoxyphenyl on thiazole increases solubility but may reduce binding affinity to hydrophobic enzyme pockets .
- Pyridazine substitution : Electron-withdrawing groups at pyridazine C6 improve target selectivity .
Q. How can contradictions between computational docking and experimental IC₅₀ data be resolved?
- Flexible docking simulations : Adjust binding site flexibility parameters to account for induced-fit mechanisms .
- Molecular dynamics (MD) : 100-ns MD trajectories assess ligand-protein stability under physiological conditions .
- Synergistic assays : Combine surface plasmon resonance (SPR) with enzymatic assays to validate binding kinetics .
Q. What advanced techniques characterize stability under stress conditions?
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) and analyze via LC-MS to identify photodegradants .
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >200°C stability) .
- X-ray crystallography : Resolve crystal structures to identify vulnerable hydrogen bonds or steric strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
